![molecular formula C11H10ClNO2 B1488612 (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol CAS No. 2090725-25-8](/img/structure/B1488612.png)
(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Overview
Description
2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol, also known as CMOM, is a synthetic compound with interesting properties and potential applications. It is a member of the oxazole family of compounds and has a phenyl ring at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position. CMOM is an important intermediate in the synthesis of various other compounds, such as pharmaceuticals, dyes, and other materials. The purpose of
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and crystal structure of related compounds have been a significant focus, highlighting their potential in material science and organic synthesis. For instance, the synthesis and structural characterization of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrated its potential application in understanding molecular conformation and packing, which is crucial for designing new materials and drugs (Dong & Huo, 2009).
Anticancer and Antimicrobial Applications
- Novel biologically potent heterocyclic compounds incorporating the chlorophenyl moiety have shown promise in anticancer and antimicrobial applications. Research on new 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their potential as anticancer and antimicrobial agents, emphasizing the role of such compounds in addressing resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Enzyme Inhibition for Disease Treatment
- The development of novel heterocyclic compounds derived from chlorophenyl motifs has been explored for their potential in inhibiting enzymes like lipase and α-glucosidase, which are relevant in treating conditions such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition
- Research has also extended into the field of corrosion inhibition, where compounds such as (3-(4-chlorophenyl isoxazole-5-yl) methanol have been studied for their efficiency in protecting mild steel surfaces in acidic conditions, showcasing the broader industrial applications of such chemicals (Sadeghzadeh et al., 2021).
Drug Development and Molecular Docking Studies
- The exploration of structural optimization and molecular docking studies for compounds related to "(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol" supports their potential use in drug development. These studies provide insights into the binding affinities and interactions with biological targets, crucial for designing more effective therapeutic agents (Gong et al., 2017).
Chiral Intermediate Production
- The production of key chiral intermediates for pharmaceuticals from related chlorophenyl compounds has been demonstrated, showing the importance of these substances in synthesizing enantiomerically pure drugs, which are crucial for enhancing drug efficacy and safety (Ni, Zhou, & Sun, 2012).
properties
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMBYVYHPDHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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